N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Ethyl Group: The ethyl group is introduced via alkylation reactions using appropriate alkyl halides.
Formation of Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling with Pyridine Ring: The final step involves coupling the benzimidazole-ethyl intermediate with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and have similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used in medicinal chemistry.
Uniqueness
N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzimidazole, pyridine, and pyrazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N6O/c1-25-17-8-3-2-7-14(17)22-18(25)9-11-21-19(26)16-12-15(23-24-16)13-6-4-5-10-20-13/h2-8,10,12H,9,11H2,1H3,(H,21,26)(H,23,24) |
InChI Key |
GHWOWXGJEBJFOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
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